Synthesis Efficiency vs. Unsubstituted Analogs
(4-Methoxy-3-nitrophenoxy)acetic acid can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This is a significant differentiator from the synthesis of simpler analogs like unsubstituted nitrophenoxyacetic acids, which are typically prepared via multi-step protocols requiring separate nitration and esterification steps [2].
| Evidence Dimension | Synthesis Efficiency (Yield and Steps) |
|---|---|
| Target Compound Data | Quantitative yield, one-step synthesis |
| Comparator Or Baseline | Unsubstituted nitrophenoxyacetic acids (e.g., 4-nitrophenoxyacetic acid): Multi-step synthesis, yields not quantified in direct comparison |
| Quantified Difference | Target compound achieves quantitative yield in one step vs. multi-step synthesis for comparators |
| Conditions | Adapted Vilsmeier conditions for the target compound; typical literature protocols for comparators |
Why This Matters
A one-step, high-yield synthesis directly impacts procurement by reducing both the time and cost associated with in-house or contract synthesis, making the target compound a more efficient and economical choice for large-scale or time-sensitive projects.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of (4-Methoxy-3-nitrophenoxy)acetic acid. Molbank, 2023(2), M1654. https://doi.org/10.3390/M1654 View Source
- [2] Minton, T. H., & Stephen, H. (1922). CXC.—Preparation of o-, m-, and p-nitrophenoxyacetic acids and various nitrotolyloxyacetic acids and their derivatives. Journal of the Chemical Society, Transactions, 121, 1591-1598. View Source
